molecular formula C18H18N6O6S5 B15013568 2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide]

2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide]

Cat. No.: B15013568
M. Wt: 574.7 g/mol
InChI Key: KRLQPFSHVVLBSL-UHFFFAOYSA-N
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Description

2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of disulfide linkages and sulfonamide groups further enhances its chemical reactivity and potential utility in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide] typically involves the formation of the thiadiazole ring followed by the introduction of the disulfide and sulfonamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. Subsequent reactions introduce the disulfide linkages and sulfonamide groups, often using reagents such as sulfur chlorides and amines under specific temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide] involves its interaction with specific molecular targets and pathways. The compound’s disulfide linkages and sulfonamide groups enable it to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(3,4-difluorophenyl)acetamide]
  • 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(1,3-benzothiazol-2-yl)acetamide]

Uniqueness

Compared to similar compounds, 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide] is unique due to the presence of sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. The specific arrangement of these functional groups enhances its utility in various applications, making it a valuable compound for scientific research .

Properties

Molecular Formula

C18H18N6O6S5

Molecular Weight

574.7 g/mol

IUPAC Name

2-[[5-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H18N6O6S5/c19-34(27,28)13-5-1-11(2-6-13)21-15(25)9-31-17-23-24-18(33-17)32-10-16(26)22-12-3-7-14(8-4-12)35(20,29)30/h1-8H,9-10H2,(H,21,25)(H,22,26)(H2,19,27,28)(H2,20,29,30)

InChI Key

KRLQPFSHVVLBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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